Cas no 1387565-78-7 (2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide)

2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide 化学的及び物理的性質
名前と識別子
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- 2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide
- 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide
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- インチ: 1S/C11H16N6OS/c1-2-3-4-17-10-8(9(13)14-6-15-10)16-11(17)19-5-7(12)18/h6H,2-5H2,1H3,(H2,12,18)(H2,13,14,15)
- InChIKey: OTHWJRYJPMARRS-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CSC1N(CCCC)C2C(N=1)=C(N)N=CN=2
2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501773-5g |
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |
1387565-78-7 | 97% | 5g |
$*** | 2023-03-31 | |
Chemenu | CM501773-1g |
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |
1387565-78-7 | 97% | 1g |
$*** | 2023-03-31 | |
Ambeed | A490534-1g |
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |
1387565-78-7 | 97% | 1g |
$99.0 | 2024-04-24 | |
Ambeed | A490534-5g |
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide |
1387565-78-7 | 97% | 5g |
$295.0 | 2024-04-24 |
2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamideに関する追加情報
2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide: A Comprehensive Overview
The compound CAS No. 1387565-78-7, commonly referred to as 2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader class of purine derivatives, which have been extensively studied due to their diverse biological activities and structural versatility.
Purine derivatives, including 2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide, are of particular interest in the fields of pharmacology and medicinal chemistry. Recent studies have highlighted their role in targeting specific biological pathways, such as those involved in inflammation, cancer, and neurodegenerative diseases. The presence of the amino group (-NH₂) and the butyl substituent (-C₄H₉) in the purine ring contributes to its unique chemical properties, making it a promising candidate for drug development.
The synthesis of 2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide involves a series of intricate chemical reactions, including nucleophilic substitutions and condensation processes. Researchers have optimized these reactions to achieve high yields and purity, ensuring the compound's reliability for further studies. The molecule's structure, featuring a sulfur atom bridging the purine ring and an acetamide group, plays a crucial role in its bioavailability and pharmacokinetic properties.
Recent advancements in computational chemistry have enabled scientists to predict the binding affinities of CAS No. 1387565-78-7 with various biological targets. For instance, molecular docking studies have revealed its potential to inhibit key enzymes involved in cellular signaling pathways. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, 2-(6-Amino-9-butyl-9H-purin-8-ylsulfanyl)-acetamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are actively exploring its ability to act as a semiconductor material, which could revolutionize the field of flexible electronics.
The environmental impact of synthesizing and utilizing CAS No. 1387565-based compounds is another area of growing interest. Scientists are investigating eco-friendly synthesis methods that minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the importance of green chemistry in modern research.
In conclusion, 2-(6-Amino
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